1-(2-Chlorobenzoyl)azetidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKACJVKYFNEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 1 2 Chlorobenzoyl Azetidin 3 Amine and Analogues
Retrosynthetic Analysis of the Azetidine (B1206935) Core and Substituted Amine Functionality
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs). lkouniv.ac.inias.ac.inamazonaws.com This backward approach is instrumental in devising efficient synthetic routes.
Disconnection Approaches for the Azetidine Ring System
The core azetidine ring is a strained four-membered heterocycle, and its construction is a key challenge. rsc.org Several disconnection strategies can be envisioned for the azetidine ring system. A common approach involves disconnecting one of the carbon-nitrogen bonds, leading to a 1,3-difunctionalized open-chain precursor. For instance, a C-N bond disconnection of the azetidine ring in the target molecule suggests a precursor like a 3-amino-1-halopropane derivative. Subsequent intramolecular cyclization via nucleophilic substitution would then form the desired four-membered ring. magtech.com.cn
Another powerful strategy involves a [2+2] cycloaddition reaction. nih.gov In this retrosynthetic disconnection, the azetidine ring is broken down into an imine and an alkene component. The forward reaction, known as the aza Paternò-Büchi reaction, involves the photochemical cycloaddition of an imine and an alkene to furnish the azetidine ring. rsc.orgnih.gov
Strategic Disconnections for the Amide and Chloroaryl Moieties
The amide bond in 1-(2-Chlorobenzoyl)azetidin-3-amine is a logical point for disconnection. This C-N bond can be retrosynthetically cleaved to yield azetidin-3-amine (B9764) and 2-chlorobenzoyl chloride. youtube.comyoutube.com This disconnection is based on the well-established and reliable amide bond formation reaction between an amine and an acyl chloride.
The chloroaryl moiety, specifically the 2-chlorobenzoyl group, can be further disconnected. A C-C bond disconnection between the carbonyl group and the aromatic ring points towards a Friedel-Crafts acylation reaction as a potential synthetic step. youtube.com This would involve 1,2-dichlorobenzene (B45396) and a suitable acylating agent. However, a more practical approach often involves starting with the pre-functionalized 2-chlorobenzoic acid or its corresponding acyl chloride.
Functional Group Interconversions in Retrosynthetic Pathways
Functional group interconversions (FGIs) are crucial for manipulating functional groups to facilitate key bond-forming reactions. lkouniv.ac.infiveable.me In the retrosynthesis of this compound, several FGIs can be considered.
For example, if a synthetic route proceeds through a precursor with a different functional group at the 3-position of the azetidine ring, an FGI would be necessary. An azetidin-3-ol (B1332694) could be converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an azide (B81097) (N₃) group. Subsequent reduction of the azide would then yield the desired azetidin-3-amine. vanderbilt.edu This two-step process of azidation followed by reduction is a common and effective method for introducing an amine functionality.
Another FGI could involve the protection and deprotection of the amine functionality. During the synthesis, the primary amine of azetidin-3-amine might need to be protected to prevent unwanted side reactions during the acylation step. A suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, could be introduced and later removed under specific conditions.
Contemporary Synthetic Routes to Azetidin-3-amine Scaffolds
Cyclization Reactions for Azetidine Ring Formation
The formation of the strained azetidine ring is often the most challenging step. magtech.com.cn Intramolecular cyclization of acyclic precursors is a widely employed strategy. acs.org
One effective method for forming the azetidine ring is through the reductive cyclization of β-haloalkylimines. magtech.com.cn This approach involves the formation of an imine from a β-haloamine, followed by an intramolecular cyclization that is driven by a reducing agent. The halogen atom acts as a leaving group, and the reduction facilitates the ring closure to form the azetidine ring. This method offers a direct route to the azetidine core from readily available starting materials.
| Starting Material | Key Transformation | Product | Reference |
| β-haloalkylimine | Reductive Cyclization | Azetidine | magtech.com.cn |
Electrophilic and Selenium-Induced Cyclization of Homoallylamines
Intramolecular cyclization of homoallylamines is a powerful method for forming the azetidine skeleton. This process can be induced by various electrophiles, including halogens and selenium reagents. The reaction typically proceeds via a 4-exo-trig cyclization pathway to yield a 2-(halomethyl)azetidine derivative.
In selenium-induced cyclizations, reagents like phenylselenyl halides are used to trigger the ring closure of homoallylic amines. dntb.gov.ua The regioselectivity of this reaction, leading to either an azetidine (4-exo cyclization) or a pyrrolidine (B122466) (5-endo cyclization), can be competitive and is influenced by the substrate structure and reaction conditions. researchgate.net For instance, studies have shown that in acetonitrile, azetidine formation is often the major pathway. researchgate.net
Similarly, halogen-induced cyclizations, often using iodine or N-bromosuccinimide (NBS), can effectively produce azetidine structures. researchgate.netresearchgate.net Research has demonstrated that room temperature iodocyclisation of homoallylamines can stereoselectively yield functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.net However, a notable feature of this chemistry is the potential for thermal isomerization; increasing the reaction temperature can shift the product outcome toward the thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. researchgate.net
Table 1: Influence of Reaction Conditions on the Cyclization of Homoallylamines
| Electrophile | Substrate Type | Conditions | Major Product | Reference |
| Iodine | N-Substituted Homoallylamine | Acetonitrile, 20 °C | 2-(Iodomethyl)azetidine | researchgate.net |
| Iodine | N-Substituted Homoallylamine | Acetonitrile, 50 °C | 3-Iodopyrrolidine | researchgate.net |
| Phenylselenyl Bromide | Homoallylamine from Ketimine | Acetonitrile, RT | Azetidine | researchgate.net |
| NBS | Camphene-derived Sulfonamide | Acetonitrile, Cs₂CO₃ | Azetidine & Imidazoline | researchgate.net |
Aziridine (B145994) to Azetidine Rearrangements
Ring expansion of aziridines provides an alternative and mechanistically interesting route to the azetidine core. researchgate.net This transformation is considered a rare type of rearrangement but offers a valuable synthetic tool. One reported method involves treating specific 2-(bromomethyl)aziridines with sodium borohydride (B1222165) in refluxing methanol. researchgate.netacs.org The reaction is proposed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the solvent (methanol) to yield a 3-methoxyazetidine. acs.org The presence of certain substituents on the aziridine ring appears to be crucial for this rearrangement to occur successfully. acs.org
More recently, significant advances have been made in developing highly stereocontrolled versions of this rearrangement. Biocatalytic methods using engineered cytochrome P450 enzymes have enabled a one-carbon ring expansion of aziridines to azetidines via a acs.orgchemrxiv.org-Stevens rearrangement. nih.govacs.org This enzymatic approach demonstrates exceptional enantioselectivity, achieving an enantiomeric ratio (er) as high as 99:1, while also suppressing competing side reactions. nih.govacs.org
Amide Bond Formation Strategies for the 1-(2-Chlorobenzoyl) Moiety
The final step in the synthesis of the target compound involves forming an amide bond between the azetidine nitrogen and a 2-chlorobenzoic acid derivative. This is a common transformation in medicinal chemistry, and numerous reliable methods are available.
The most direct approach is the nucleophilic acyl substitution reaction between a pre-formed azetidin-3-amine and an activated 2-chlorobenzoic acid derivative, typically 2-chlorobenzoyl chloride. tifr.res.inmasterorganicchemistry.com This reaction, often performed in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. tifr.res.inyoutube.com The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the stable amide bond. youtube.com
Alternatively, if starting with 2-chlorobenzoic acid itself, a coupling reagent is required to activate the carboxylic acid. researchgate.net Common coupling agents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com
Phosphonium (B103445) Salts : Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP activate carboxylic acids, facilitating amide bond formation under mild conditions. nih.gov Recent studies have also explored the in-situ generation of activating phosphonium salts from triphenylphosphine (B44618) and N-haloimides. researchgate.netnih.govacs.org
Microflow reactors have been employed to achieve rapid and strong activation of carboxylic acids, allowing for amide bond formation in seconds with minimal side reactions like epimerization, which is crucial when dealing with chiral substrates. nih.gov
Table 2: Comparison of Selected Amide Coupling Methods
| Reactants | Method/Reagent | Solvent | Conditions | Yield | Reference |
| Acid Chloride + Primary Amine | Triethylamine | Cyrene™ | 0 °C to RT | Good | hud.ac.uk |
| Carboxylic Acid + Amine | Triphosgene (activation) | Microflow Reactor | RT, <1 min | 74% - quant. | nih.gov |
| Benzoic Acid + Benzylamine | PPh₃ / N-chlorophthalimide | Toluene | RT, 12h | 65% | researchgate.net |
| Benzoic Acid + Aniline | PPh₃ / N-chlorophthalimide | Toluene | RT, 12h | 69% | researchgate.net |
Introduction of the Azetidin-3-amine Functionality
Creating the 3-amino-substituted azetidine core is a pivotal part of the synthesis. Two primary strategies dominate this area: reductive amination of an azetidinone and nucleophilic substitution on a pre-functionalized azetidine.
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for forming C-N bonds. masterorganicchemistry.comyoutube.com In the context of synthesizing azetidin-3-amine, this process would typically start with an N-protected azetidin-3-one (B1332698). The reaction proceeds in two conceptual steps:
Imine Formation : The azetidin-3-one reacts with an ammonia (B1221849) equivalent (or a primary amine for secondary amine products) under mildly acidic conditions to form an imine or iminium ion intermediate. libretexts.orglibretexts.org
Reduction : The C=N double bond of the imine is then reduced to a C-N single bond. libretexts.org
A key advantage of this method is the availability of reducing agents that are selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for one-pot reductive aminations, as they are less reactive towards the carbonyl group at the slightly acidic pH required for imine formation. masterorganicchemistry.comlibretexts.org This allows for the entire transformation to be carried out in a single reaction vessel. youtube.com
Nucleophilic Substitution Reactions with Azetidine Precursors
An alternative route to the azetidin-3-amine moiety involves the direct displacement of a leaving group at the 3-position of the azetidine ring by a nitrogen nucleophile. chemrxiv.org This S_N2 reaction typically starts from N-protected 3-hydroxyazetidine, which is commercially available or readily synthesized. The hydroxyl group is a poor leaving group and must first be activated by converting it into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). chemrxiv.org
The resulting azetidin-3-yl sulfonate is a potent electrophile that can react with various nitrogen nucleophiles. chemrxiv.orgrsc.org While using ammonia or primary amines directly is possible, it can lead to a mixture of products due to over-alkylation, where the newly formed amine product reacts further with the electrophile. libretexts.orgyoutube.com To circumvent this, "ammonia equivalents" are often used:
Azide Ion (N₃⁻) : Sodium azide is an excellent nucleophile that displaces the leaving group to form an alkyl azide. The azide can then be cleanly reduced to the primary amine using reagents like LiAlH₄ or by catalytic hydrogenation. libretexts.orgmasterorganicchemistry.com
Gabriel Synthesis : This classic method uses potassium phthalimide (B116566) as the nucleophile. The phthalimide anion displaces the leaving group, and the resulting N-alkyl phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine. libretexts.org
A study demonstrated the successful synthesis of various 3-aminoazetidines by reacting 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with different primary and secondary amines, achieving moderate to high yields. chemrxiv.org
Table 3: Nucleophilic Substitution for Azetidin-3-amine Synthesis
| Electrophile | Nucleophile | Base | Solvent | Yield | Reference |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (1 equiv) | i-Pr₂NEt (1 equiv) | MeCN | 33% | chemrxiv.org |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (2 equiv) | i-Pr₂NEt (2 equiv) | MeCN | 85% | chemrxiv.org |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | 4-((4-chlorophenyl)(phenyl)methyl)piperazine | i-Pr₂NEt | MeCN | 69% | chemrxiv.org |
Stereoselective Synthesis of Azetidine Derivatives
For many pharmaceutical applications, controlling the stereochemistry of the azetidine ring is paramount. Several advanced methods have been developed to achieve the stereoselective synthesis of azetidine derivatives. youtube.com
Metal-catalyzed asymmetric hydrogenation of prochiral unsaturated precursors, such as 2-azetinylcarboxylic acids, provides a direct route to enantioenriched saturated azetidines. acs.orgchemrxiv.orgresearchgate.net Chiral ruthenium or rhodium complexes are often employed as catalysts in these transformations. acs.orgresearchgate.net
Ring expansion and ring-opening strategies have also been rendered stereoselective. As previously mentioned, biocatalytic aziridine-to-azetidine rearrangements can proceed with near-perfect enantioselectivity. nih.gov Furthermore, stereoselective rearrangements of chiral oxirane derivatives have been used to access chiral azetidines. researchgate.net In cyclization reactions, the stereochemistry of the starting material can be transferred to the product. For example, iodocyclisation of an enantiomerically pure homoallylamine, prepared using an Ellman auxiliary protocol, can produce a single enantiomer of the corresponding 2-(iodomethyl)azetidine with no loss of enantiopurity. researchgate.net The subsequent displacement of the iodide maintains the stereocenter, allowing for the synthesis of enantiopure 2-((alkylamino)methyl)azetidines. researchgate.net
These methods provide access to specific stereoisomers of azetidine building blocks, which are essential for constructing stereochemically defined final products like the analogues of this compound.
Challenges and Innovations in Azetidine Synthesis
The construction of the azetidine ring is a central challenge in the synthesis of molecules like this compound. The significant ring-strain energy of the azetidine ring, approximately 25.2 kcal mol⁻¹, makes its formation thermodynamically less favorable compared to five- or six-membered nitrogen heterocycles. researchgate.net This high ring strain, while contributing to the unique chemical and biological properties of azetidines, also makes them prone to ring-opening reactions, which can complicate synthetic routes. researchgate.netrsc.org
Traditional methods for azetidine synthesis, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, often suffer from low yields and limited functional group tolerance due to the harsh basic conditions typically required. researchgate.net Another significant hurdle is the potential for competing reactions, such as electrocyclic ring-opening to form aza-dienes, particularly when synthesizing unsaturated azetine derivatives. nih.govresearchgate.net
In response to these challenges, a number of innovative synthetic methodologies have emerged, enabling more efficient and versatile access to the azetidine core. rsc.orgnih.gov These advancements have been crucial for expanding the chemical space of pharmacologically relevant azetidine derivatives.
Key Innovations in Azetidine Synthesis:
Photochemical Methods: The use of light to drive chemical reactions has opened new avenues for azetidine synthesis. For instance, the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be used to construct the azetidine ring. rsc.org Recent developments have employed visible light and photocatalysts to promote these reactions under milder conditions. rsc.org The Norrish-Yang cyclization, a photochemical process involving a 1,5-hydrogen atom transfer followed by ring closure, provides another route to azetidinols from α-aminoacetophenones. beilstein-journals.org
Transition Metal Catalysis: Transition metal-catalyzed reactions have proven to be powerful tools for azetidine synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination allows for the formation of functionalized azetidines from readily available starting materials. rsc.org Copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes offers an efficient method to produce highly substituted azetidines. nih.gov
Strain-Release Driven Methods: The inherent ring strain of azetidines can also be harnessed as a driving force in their synthesis. Strain-release homologation of azabicyclo[1.1.0]butanes provides a versatile route to functionalized azetidines that would be difficult to access through other means. rsc.org This "build and release" strategy involves the formation of a strained intermediate that subsequently undergoes a ring-opening or rearrangement to yield the desired azetidine product. beilstein-journals.org
Novel Cyclization Strategies: Researchers continue to develop novel cyclization strategies to access the azetidine scaffold. Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines. rsc.org Additionally, the Horner-Wadsworth-Emmons reaction has been utilized to prepare key intermediates for the synthesis of azetidine amino acid derivatives. nih.gov
These innovative approaches have significantly expanded the synthetic chemist's toolbox for constructing the azetidine core, paving the way for the development of novel azetidine-containing compounds with potential therapeutic applications.
Table of Synthetic Innovations for Azetidine Ring Formation
| Methodology | Description | Key Advantages | Reference |
| Photochemical Cycloaddition | Light-induced [2+2] cycloaddition of imines and alkenes (aza-Paternò-Büchi reaction) or intramolecular cyclization (Norrish-Yang). | Mild reaction conditions, access to unique substitution patterns. | rsc.orgbeilstein-journals.org |
| Transition Metal-Catalyzed C-H Amination | Intramolecular amination of C(sp³)–H bonds catalyzed by transition metals like palladium. | High functional group tolerance, utilization of readily available starting materials. | rsc.org |
| Copper-Catalyzed Radical Annulation | [3+1] Cyclization of aliphatic amines and alkynes via photogenerated radicals. | Efficient formation of highly substituted azetidines. | nih.gov |
| Strain-Release Homologation | Ring expansion of strained bicyclic precursors like azabicyclo[1.1.0]butanes. | Access to densely functionalized azetidines. | rsc.org |
| Titanium-Mediated Coupling | Coupling of oxime ethers and Grignard reagents to form spirocyclic azetidines. | Formation of complex spirocyclic systems. | rsc.org |
Exploration of Biological Activities and Molecular Targets for 1 2 Chlorobenzoyl Azetidin 3 Amine Analogues
Evaluation of Anticancer Research Potential of Azetidine (B1206935) Derivatives
Azetidine derivatives have demonstrated notable potential as anticancer agents. nih.govacs.orgresearchgate.netjmchemsci.comnih.gov The incorporation of the azetidine ring has been a key strategy in the development of novel compounds with enhanced antineoplastic activity. nih.gov
Sixteen derivatives of azetidin-2-one (B1220530) were synthesized and evaluated for their potential anticancer activity. nih.gov Among these, compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) exhibited significant cytotoxic activity against SiHa and B16F10 cancer cell lines. nih.gov Further investigation revealed that these derivatives induce apoptosis, as demonstrated by the caspase-3 assay in B16F10 cells. nih.gov Molecular analysis indicated that compound 6 is involved in the specific gene overexpression related to cytoskeleton regulation and apoptosis by inhibiting certain cell cycle genes. nih.gov
In another study, a series of 3-chloro-azetidin-2-one resveratrol (B1683913) derivatives were synthesized. nih.gov These compounds, where an azetidinone nucleus connects two aromatic rings, were investigated for their effects on human breast cancer cell line proliferation. nih.gov The results suggest that some of these azetidine-based resveratrol derivatives could be potent new tools for treating human breast cancer. nih.gov
Furthermore, novel azetidine-based compounds have been identified as irreversible inhibitors of Stat3 (Signal transducer and activator of transcription 3), a valid anticancer therapeutic target. nih.gov Compounds such as H172 (9f) and H182 selectively inhibit Stat3 activity with IC50 values ranging from 0.38 to 0.98 μM. nih.gov These compounds were shown to inhibit the growth of triple-negative breast cancer (TNBC) xenografts in vivo. nih.gov
The anticancer potential of three classes of azatetracyclic derivatives—azide (B81097), monobrominated, and dibrominated—were investigated. mdpi.com The azide derivatives, particularly 5a , were found to be the most active. mdpi.com Compound 3b , a monobrominated derivative, and 5a exhibited good to moderate anticancer activity against all nine cancer sub-panels evaluated. mdpi.com
Table 1: Anticancer Activity of Selected Azetidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (6) | SiHa, B16F10 | High cytotoxic activity, induces apoptosis. | nih.gov |
| 3-chloro-azetidin-2-one resveratrol derivatives | Human breast cancer cell lines | Potent antiproliferative effects. | nih.gov |
| Azetidine-based Stat3 inhibitors (H172, H182) | Triple-negative breast cancer (TNBC) | Irreversibly inhibit Stat3, inhibit tumor growth in vivo. | nih.gov |
| Azatetracyclic derivatives (azides, e.g., 5a) | Leukemia, non-small cell lung cancer | Azides showed the highest activity; 5a was the most active overall. | mdpi.com |
| Monobrominated azatetracyclic derivative (3b) | Various cancer types | Demonstrated high activity across all cancer types except leukemia. | mdpi.com |
Antimicrobial Efficacy Studies of Azetidine-Containing Compounds
Azetidine derivatives have been extensively studied for their antimicrobial properties, demonstrating a broad spectrum of activity against various microorganisms. medcraveonline.comwisdomlib.orgpsu.eduscirp.org
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of azetidine derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. wisdomlib.orgnih.govnih.gov A study on newly synthesized azetidine analogues, D1 and D2 , derived from salicylic (B10762653) acid, showed significant activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). wisdomlib.org Compound D2 , derived from 2-chlorobenzaldehyde, was found to be more potent than D1 , which was derived from benzaldehyde. wisdomlib.org
In another study, a series of N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide (B137802) derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. psu.edu The results indicated that compounds 2d and 2e exhibited excellent antibacterial activity. psu.edu The presence of an indole (B1671886) moiety at the 4-position of the azetidine ring in compound 2e was suggested to contribute to its high activity. psu.edu
Furthermore, new pyridine-containing substituted phenyl azetidin-2-one derivatives were synthesized and evaluated for their antibacterial activity. scirp.org Among the synthesized compounds, 4a (3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one) and 4b (3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one) were found to be the most active. scirp.org
Table 2: Antibacterial Activity of Selected Azetidine Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference |
| Azetidine analogue D2 | S. aureus, B. subtilis, P. aeruginosa, E. coli | Superior effectiveness compared to D1. | wisdomlib.org |
| N-(3-chloro-2-oxo-4-indolyl-azetidin-1-yl) isonicotinamide (2e) | S. aureus, E. coli | Highest activity among the synthesized compounds. | psu.edu |
| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4a) | Not specified | Most active among the new pyridine-containing series. | scirp.org |
| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one (4b) | Not specified | Most active among the new pyridine-containing series. | scirp.org |
Antifungal Spectrum and Potency Investigations
The antifungal activity of azetidine derivatives has also been a subject of investigation. wisdomlib.orgpsu.eduscirp.orgnih.govnih.gov The aforementioned azetidine analogues D1 and D2 were tested against Candida albicans and Aspergillus niger, with compound D2 again showing superior effectiveness. wisdomlib.org
The N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide derivatives were also evaluated for their antifungal activity against C. albicans. psu.edu Compounds 2d and 2e demonstrated excellent antifungal activity. psu.edu
A novel chitosan-azetidine derivative was synthesized and its antifungal potential against Aspergillus fumigatus 3007 was investigated. nih.govnih.gov The results indicated that the derivative exhibited a significant antifungal effect, with an inhibitory index of 26.19%. nih.govnih.gov This suggests that the incorporation of an azetidine ring into the chitosan (B1678972) structure can enhance its antifungal properties. nih.gov
Antitubercular Activity Assessments
Several studies have highlighted the potential of azetidine derivatives as antitubercular agents. nih.govnih.govthieme-connect.comacs.org A series of azetidin-2-one analogues were synthesized and tested against Mycobacterium tuberculosis (Mtb) H37Rv strain. nih.gov Two compounds, 4f and 4g , exhibited significant activity with MIC values of 1.56 and 0.78 μg/mL, respectively. nih.gov It was noted that chloro substitution on the aryloxy acid appeared to enhance the antimycobacterial activity. nih.gov
Another study identified a series of azetidine derivatives, termed BGAz, with potent bactericidal activity against both drug-sensitive and multidrug-resistant M. tuberculosis, with MIC99 values <10 μM. nih.govacs.org These compounds were found to block mycolate assembly, a crucial process in the mycobacterial cell wall synthesis. nih.govacs.org
Furthermore, N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) isonicotinamide derivatives were assessed for their antitubercular activity against Mycobacterium tuberculosis. psu.edu Compound 2e , containing an indole moiety, showed the highest activity among the synthesized compounds. psu.edu
Investigations into Anti-inflammatory Properties
Azetidine derivatives have also been explored for their anti-inflammatory potential. nih.govmdpi.comnih.govresearchgate.net A study on azetidin-2-one derivatives revealed a correlation between their anti-inflammatory and anti-tubercular activities, suggesting a possible link to the inhibition of Phospholipase A2 (PLA2) enzyme. nih.gov
New azetidine-2-one derivatives of ferulic acid were evaluated for their in vivo anti-inflammatory potential. mdpi.com In a carrageenan-induced acute inflammation model in rats, all studied compounds showed a maximum anti-inflammatory effect 24 hours after administration. mdpi.com Compound 6b was identified as the most active in the series. mdpi.com In a chronic inflammation model, these compounds also demonstrated an intense inhibitory effect on the proliferative component. mdpi.com
The non-protein amino acid L-azetidine-2-carboxylic acid (AZE) was found to trigger pro-inflammatory responses in BV2 microglial cells. nih.govresearchgate.net AZE treatment led to an increase in the expression of pro-inflammatory markers such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govresearchgate.net
Enzyme Inhibition Studies (e.g., JNK3, Cholinesterases)
Azetidine derivatives have been investigated as inhibitors of various enzymes, including c-Jun N-terminal kinase 3 (JNK3) and cholinesterases. nih.govmdpi.commdpi.com
While direct studies on 1-(2-Chlorobenzoyl)azetidin-3-amine analogues as JNK3 inhibitors are not extensively documented in the provided context, the broader class of azetidine derivatives has been explored. For instance, pyridyl imidazole (B134444) derivatives have been identified as covalent inhibitors of the JNK3 protein. nih.gov Additionally, amino pyrazole (B372694) derivatives have been shown to bind to JNK3 and exert a neuroprotective effect. nih.gov
Regarding cholinesterase inhibition, which is a key therapeutic strategy for Alzheimer's disease, various heterocyclic compounds have been studied. mdpi.comnih.gov Although specific studies on this compound analogues are not detailed, the general structural features of some azetidine derivatives could make them candidates for such activity. For example, a series of new derivatives based on G801-0274, a known cholinesterase inhibitor, were designed and synthesized. mdpi.com One of these derivatives, compound 8i , showed potent dual inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
Other Reported Biological Activities (e.g., Anticonvulsant)
The heterocycle azetidine is a constituent of various natural products and has been identified as a key pharmacophore in numerous synthetic medicinal compounds, exhibiting a wide range of biological activities. The incorporation of an N-aroyl substituent, such as a 2-chlorobenzoyl group, and an amine at the 3-position of the azetidine ring creates a chemical scaffold with potential for diverse pharmacological effects. While specific research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of azetidine derivatives has been investigated for several therapeutic applications, including anticonvulsant properties.
The structural features of this compound—a substituted aromatic ring, an amide linkage, and a strained four-membered nitrogen-containing ring—are present in various compounds explored for their effects on the central nervous system. For instance, research into different classes of compounds containing moieties structurally related to components of this compound has shown promise. Studies on N-substituted pyrrolidine-2,5-diones and N-substituted isoindolinedione derivatives have demonstrated that modifications to the N-substituent can significantly influence anticonvulsant activity. mdpi.comnih.gov
In a study focused on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, several compounds exhibited weak to moderate anticonvulsant activity in the maximal electroshock (MES) test. mdpi.com Notably, the presence of a chlorine atom on the phenyl ring was a common feature in these active analogues, suggesting that this substituent may play a role in the observed biological effects. mdpi.com
Furthermore, the broader family of azetidin-2-ones (β-lactams) has been noted for a variety of biological activities, including antibacterial, anti-inflammatory, and effects on the central nervous system. While structurally different from the 3-aminoazetidine core of the title compound, the general importance of the azetidine ring in medicinal chemistry is well-established.
It is important to note that without specific studies on this compound and its direct analogues, any discussion of its potential biological activities remains speculative and based on findings from structurally related but distinct chemical series. Detailed research, including synthesis of a focused library of analogues and subsequent pharmacological screening, would be necessary to elucidate the specific biological activities and molecular targets of this particular chemical entity.
Structure Activity Relationship Sar Studies and Rational Design of 1 2 Chlorobenzoyl Azetidin 3 Amine Derivatives
Impact of Substituents on the Chlorobenzoyl Moiety on Biological Activity
The nature and position of substituents on the chlorobenzoyl ring are pivotal in modulating the biological activity of 1-(2-Chlorobenzoyl)azetidin-3-amine derivatives. The introduction of a chlorine atom, for instance, can significantly enhance biological activity. eurochlor.org This enhancement is often attributed to chlorine's ability to alter the electronic and lipophilic properties of the molecule, which can lead to improved interactions with biological targets. eurochlor.org
Systematic variations of the substituents on the benzoyl moiety have demonstrated that both electron-donating and electron-withdrawing groups can influence potency. For example, in a series of related compounds, the presence of a methoxy (B1213986) group at the para-position of the benzoyl ring was found to be a key determinant for inhibitory activity against certain enzymes. academie-sciences.fr Conversely, the introduction of trifluoromethyl groups has also been shown to yield compounds with significant biological activity. researchgate.net
The position of the substituent on the benzoyl ring is equally critical. Studies on related benzoyl derivatives have shown that moving a substituent from one position to another can drastically alter the compound's efficacy. This highlights the importance of the three-dimensional arrangement of the substituent in relation to the rest of the molecule and its target binding site.
Interactive Table: Impact of Chlorobenzoyl Substituents on Biological Activity
| Substituent at R | Position | Observed Effect on Activity | Reference |
| Methoxy (OCH3) | para | Potent inhibitory activity | academie-sciences.fr |
| Trifluoromethyl (CF3) | meta | Significant biological activity | researchgate.net |
| Chlorine (Cl) | ortho, para | Generally enhances activity | eurochlor.org |
Influence of Substitutions on the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature that imparts rigidity and specific conformational preferences to the molecule. mdpi.com Modifications to this ring system, both at the nitrogen atom and the carbon atoms, have profound effects on the biological profile of the derivatives.
Effects of N-Substitution on Azetidine Nitrogen
Furthermore, research on related azetidine-containing compounds has shown that N-methylation can have opposing effects on activity, sometimes increasing it and other times drastically reducing it, highlighting the nuanced role of this position. academie-sciences.fr
Role of Substituents at C-2, C-3, and C-4 Positions of the Azetidine Ring
Substitutions at the carbon atoms (C-2, C-3, and C-4) of the azetidine ring introduce additional points of diversity and can significantly impact biological activity. The stereochemistry of these substituents is often critical. For example, a study on 2,4-cis-disubstituted azetidine derivatives demonstrated their potential as ligands in asymmetric catalysis, with the rigid concave form of the ligand being crucial for high enantiomeric excess. nih.gov
The C-2 position is of particular interest, as substitutions here can lead to chiral centers. While C-3 substituted azetidines are more common in approved pharmaceuticals, the development of synthetic methods for enantioenriched C-2 substituted azetidines is expanding the chemical space for drug discovery. acs.org The substitution pattern at C-2 can influence the reactivity of the ring, with aryl groups increasing the electrophilicity of the C-2 position. acs.org
The C-3 position is also a common site for modification. In some antibacterial azetidinone derivatives, the presence of a chloro substituent at the C-3 position was a key feature of the synthesized compounds. nih.govmdpi.comresearchgate.net
Interactive Table: Influence of Azetidine Ring Substitutions
| Position of Substitution | Type of Substituent | Key Findings | Reference |
| N-1 | Benzoyl derivatives | Bulkier groups can decrease enantioselectivity in reactions. | acs.org |
| N-1 | Methyl | Can either increase or decrease biological activity. | academie-sciences.fr |
| C-2, C-4 | cis-disubstituted amino groups | Act as effective ligands in asymmetric catalysis. | nih.gov |
| C-2 | Aryl, alkyl, vinyl | Provides access to a diverse range of chiral building blocks. | acs.org |
| C-3 | Chloro | A common feature in some biologically active azetidinones. | nih.govmdpi.comresearchgate.net |
Conformational Aspects and SAR
The rigid nature of the azetidine ring restricts the conformational freedom of this compound and its derivatives, which is a key aspect of their structure-activity relationship. mdpi.com This conformational rigidity can lead to more selective binding to biological targets and reduced off-target effects. acs.org
Conformational analysis of related benzoyl-containing compounds has shown that while rotation around certain bonds may be restricted, other parts of the molecule can exhibit more flexibility. nih.gov The preferred conformation of the molecule is crucial for its interaction with the target, and even subtle changes in the structure can lead to significant alterations in the bioactive conformation. nih.gov The electrostatic potential map of a molecule, which is determined by its conformation, can play an important role in its binding to a receptor. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are important strategies in drug design to explore new chemical space, improve properties, and circumvent existing patents. nih.govresearchgate.netnih.gov These approaches involve replacing a core molecular framework or specific functional groups with others that have similar biological activities. nih.gov
In the context of this compound, the azetidine ring itself can be considered a bioisosteric replacement for other cyclic systems. nih.gov For example, azetidines have been used as isosteres for six-membered heterocycles. researchgate.net The unique properties of the azetidine ring, such as its strain and polarity, make it an attractive scaffold for medicinal chemists. rsc.org
Bioisosteric replacement can also be applied to the substituents on both the chlorobenzoyl and azetidine moieties. For instance, a phenyl group might be replaced with a pyridine (B92270) ring to modulate properties like solubility or hydrogen bonding capacity. baranlab.org The goal of such replacements is to maintain or improve the desired biological activity while optimizing other properties such as pharmacokinetics and metabolic stability. researchgate.net The identification of suitable bioisosteric replacements can be guided by computational methods that analyze binding site similarities and fragment overlaps. researchgate.net
Mechanistic Investigations of 1 2 Chlorobenzoyl Azetidin 3 Amine: from Synthesis to Biological Action
Elucidation of Reaction Mechanisms in the Synthesis of 1-(2-Chlorobenzoyl)azetidin-3-aminenih.govmedwinpublishers.com
The synthesis of 1-(2-Chlorobenzoyl)azetidin-3-amine involves the formation of the core azetidine (B1206935) ring and the subsequent acylation of the ring's nitrogen. The mechanisms governing these steps are crucial for optimizing reaction conditions and achieving desired yields and purity.
Analysis of Transition States and Intermediates in Cyclization Reactions
The formation of the azetidine ring is a critical step, often achieved through intramolecular cyclization reactions. researchgate.net Various methods have been developed, each proceeding through distinct intermediates and transition states.
One common strategy is the intramolecular SN2 reaction of γ-amino halides or related compounds with a leaving group at the 3-position relative to the nitrogen atom. frontiersin.orgwikipedia.org Another powerful method is the intramolecular aminolysis of epoxides. For instance, the La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines proceeds via a 4-exo-tet pathway. frontiersin.org Computational studies on this reaction have shown that the calculated transition state for azetidine formation is significantly lower in energy than that for the competing 5-endo-tet cyclization that would form a pyrrolidine (B122466) ring, explaining the high regioselectivity of the reaction. frontiersin.orgnih.gov
Palladium-catalyzed intramolecular C-H amination offers another sophisticated route. This reaction is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. An octahedral Pd(IV) intermediate is generated, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org
Photochemical methods, such as the aza Paternò–Büchi reaction, represent a [2+2] cycloaddition approach. rsc.orgnih.gov The mechanism is dependent on the excited state of the imine component. If the reaction proceeds through a triplet state, it involves a stepwise formation of a 1,4-biradical intermediate, which allows for free rotation and can lead to a mixture of stereoisomers. nih.gov Conversely, a reaction from the singlet excited state can be stereospecific, proceeding through a concerted mechanism or a short-lived intermediate. nih.gov
Table 1: Comparison of Azetidine Ring Formation Mechanisms
| Reaction Type | Key Intermediate/Transition State | Characteristics | References |
|---|---|---|---|
| Intramolecular SN2 | Pentacoordinate carbon center | Classic nucleophilic substitution of γ-haloamines. | frontiersin.orgwikipedia.org |
| Epoxide Aminolysis | Lanthanum-complexed transition state | High regioselectivity for 4-exo-tet cyclization. | frontiersin.orgnih.gov |
| Pd-Catalyzed C-H Amination | Octahedral Pd(IV) species | Enables use of unactivated C-H bonds. | rsc.org |
Mechanistic Pathways of Amide Formation and Amine Alkylation
Amide Formation: The attachment of the 2-chlorobenzoyl group to the azetidine nitrogen is a classic nucleophilic acyl substitution. This reaction is typically performed using an acid halide, such as 2-chlorobenzoyl chloride, and the secondary amine of the pre-formed azetidine ring. The mechanism involves the nucleophilic attack of the nitrogen atom's lone pair on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation of the nitrogen. libretexts.org
Amine Alkylation: The synthesis of the azetidine ring itself is frequently an example of intramolecular amine alkylation. wikipedia.org In a typical synthesis starting from a 1,3-disubstituted propane (B168953) derivative, such as a γ-haloamine, the nitrogen acts as an internal nucleophile, attacking the carbon bearing the leaving group (e.g., a halogen). researchgate.netwikipedia.org This SN2 reaction forms the cyclic azetidine structure. The efficiency of this cyclization can be hindered by competing intermolecular reactions; therefore, reaction conditions are often optimized to favor the intramolecular pathway. wikipedia.org
Proposed Mechanisms of Biological Action for Azetidine-Based Compoundsaacrjournals.org
Azetidine-containing molecules exhibit a wide range of pharmacological activities, which are derived from their specific interactions with biological macromolecules and their influence on cellular processes. nih.gov
Molecular Interactions with Target Proteins and Enzymes
The rigid structure of the azetidine ring can position substituents in well-defined orientations, facilitating precise interactions with protein binding sites. mdpi.com
Covalent Inhibition: Some azetidine-based compounds act as irreversible inhibitors. For example, novel azetidine inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein have been shown to bind covalently to specific cysteine residues (Cys426 or Cys468) within the DNA-binding domain of STAT3. aacrjournals.orgnih.gov This irreversible binding effectively blocks the protein's function in cancer signaling pathways. aacrjournals.org
Transition-State Analogy: Azetidine derivatives have been designed as potent transition-state analogue inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP) and methylthioadenosine phosphorylase (MTAP). nih.govacs.org These inhibitors mimic the geometry and charge of the highly unstable ribooxacarbenium cation intermediate formed during the enzymatic cleavage of N-ribosidic bonds. nih.govacs.org By binding tightly to the enzyme's active site, they prevent the natural substrate from being processed.
Non-covalent Interactions: The biosynthesis of azetidine-2-carboxylic acid (AZE) provides a model for non-covalent interactions. In the AZE synthase enzyme, the substrate is held in a specific conformation where the amine group forms hydrogen bonds with Tyr175 and Phe134 residues in the active site. nih.gov Furthermore, cation-π interactions between the protonated nitrogen of the forming azetidine ring and the aromatic ring of Phe134 help to stabilize the transition state and facilitate the cyclization reaction. nih.gov
Studies on Cellular Pathways and Pharmacological Responses
The interaction of azetidine compounds with their molecular targets triggers a cascade of downstream cellular events.
Inhibition of Signaling Pathways: Azetidine-based STAT3 inhibitors have been shown to effectively suppress both constitutive and ligand-induced STAT3 signaling in cancer cells. nih.govnih.gov This leads to the downregulation of STAT3 target genes, inhibition of cell viability, suppression of colony formation, and induction of apoptosis in tumor cells that rely on this pathway. nih.govacs.org
Proteotoxic Stress and Protein Misfolding: Certain azetidine analogues, like L-azetidine-2-carboxylic acid (AZC), can be mistaken for the natural amino acid proline by the cell's machinery. nih.govtaylorandfrancis.com The mis-incorporation of AZC into newly synthesized proteins leads to improper protein folding and subsequent proteotoxic stress. nih.govnih.gov In response, cells activate quality control pathways, including the proteasome, to degrade the aberrant proteins. nih.govresearchgate.net This mechanism also impacts the actin cytoskeleton and can activate the TOR signaling pathway, which is involved in sensing amino acid availability. nih.govnih.gov
Metabolic Activation: Some azetidine compounds can be metabolized through unique pathways. A spiro-azetidinyl compound was found to undergo direct ring-opening via nucleophilic attack by glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov This demonstrates a metabolic pathway that occurs without initial bioactivation by cytochrome P450 enzymes, which is a common route for many drugs. nih.gov
Stereochemical Control and Reaction Selectivity Mechanismsmedwinpublishers.comnih.gov
For bioactive molecules, stereochemistry is often critical for activity. The synthesis of specific stereoisomers of substituted azetidines requires precise control over the reaction mechanisms.
One effective strategy is to use a chiral starting material. For example, the stereospecific synthesis of D-cis-azetidine-2,3-dicarboxylic acid starts from (R)-O-Benzyl glycidol. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions, including the key cyclization step, which proceeds with high diastereoselectivity to yield the desired cis-azetidine. nih.gov
The use of chiral auxiliaries is another common approach. Chiral N-propargylsulfonamides can be prepared using chiral sulfinamide chemistry. nih.gov A subsequent gold-catalyzed oxidative cyclization proceeds to form chiral azetidin-3-ones, demonstrating that the stereochemical information from the auxiliary is effectively transferred to the product. nih.gov
The reaction mechanism itself can be inherently stereoselective. As mentioned, the aza Paternò–Büchi reaction can be stereospecific if it proceeds through a singlet state exciplex, where the geometry of the reactants dictates the stereochemistry of the azetidine product. nih.gov Similarly, the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), has well-studied stereochemical outcomes that depend on the substituents and reaction conditions. dntb.gov.uamdpi.com
Table 2: Strategies for Stereochemical Control in Azetidine Synthesis
| Strategy | Mechanism of Control | Example | References |
|---|---|---|---|
| Chiral Pool Synthesis | Use of an enantiomerically pure starting material to dictate the stereochemistry of the final product. | Synthesis of azetidine dicarboxylic acids from chiral glycidol. | nih.gov |
| Chiral Auxiliaries | A temporary chiral group directs the stereoselective formation of new chiral centers. | Synthesis of chiral azetidin-3-ones using a chiral sulfinamide auxiliary. | nih.gov |
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the advanced computational chemistry applications for the specific compound This compound as per the requested outline.
The search for specific research findings, data tables, and in-depth analysis on this particular molecule across the specified computational domains yielded no results. While the methodologies outlined—such as molecular docking, quantum chemical calculations (DFT, TD-DFT), MESP mapping, in-silico screening, prediction of spectroscopic parameters, and molecular dynamics simulations—are standard and widely applied in computational chemistry for drug discovery and molecular analysis mit.eduresearchgate.netnih.govnih.gov, their specific application to "this compound" is not documented in the accessible scientific literature.
Studies on related structures, such as other azetidine derivatives mit.edunih.govnih.govacs.org, compounds containing a chlorobenzoyl moiety nih.govmdpi.comsigmaaldrich.com, or other pharmacologically relevant heterocyclic amines nih.govacademie-sciences.fr, do exist. These studies confirm the utility of the requested computational methods for understanding molecular interactions, electronic properties, and potential biological activity. However, in strict adherence to the prompt's requirement to focus solely on "this compound," no specific data can be presented.
Therefore, content for the following sections and subsections could not be generated due to a lack of specific research data for the target compound:
Advanced Computational Chemistry Applications in the Study of 1 2 Chlorobenzoyl Azetidin 3 Amine
Molecular Dynamics Simulations for Binding Affinity and Stability
Without published research findings, creating data tables or detailing computational results for this specific molecule would be speculative and fall outside the scope of scientifically accurate reporting.
Development of Novel 1 2 Chlorobenzoyl Azetidin 3 Amine Analogues and Derivatives
Design and Synthesis of Modified Azetidine (B1206935) Scaffolds
The synthesis of azetidine derivatives is a challenging endeavor due to the high energy strain of the four-membered ring. medwinpublishers.comacs.org However, various successful strategies have been developed to create diverse and functionalized azetidine scaffolds. These methods often involve cyclization reactions, functionalization of a pre-existing azetidine ring, or the transformation of other heterocyclic systems. acs.org
A common approach involves the cyclization of homoallylamine derivatives. For instance, selenium-induced cyclisation of homoallylbenzylamines can produce 1,2,4-trisubstituted azetidines through a 4-exo-tet ring closure. digitellinc.com Another method is the reductive cyclization of γ-haloalkyl-imines using reagents like sodium borohydride (B1222165), which proceeds through an amine intermediate that undergoes intramolecular cyclization to yield N-substituted azetidines. digitellinc.com
Researchers have also focused on modifying the azetidine core post-synthesis. One such strategy begins with commercially available 3-azetidinones. The addition of organometallic nucleophiles can generate tertiary alcohols, which can be further modified. A subsequent α-lithiation/β-elimination/α-lithiation sequence provides a lithiated species that can be trapped with various electrophiles, leading to a wide range of substituted azetidines. nih.gov This versatility allows for the systematic variation of structural characteristics, which is crucial for screening and optimization studies in drug discovery. nih.gov
The development of spirocyclic azetidines, where the azetidine ring is part of a spiro system, has also gained attention for its potential in creating novel three-dimensional structures for drug discovery. nih.gov One synthetic route to a spirocyclic azetidine scaffold starts from an aminonitrile derivative of azetidine, which undergoes metalation followed by an intramolecular cyclization. nih.gov
| Starting Material | Reaction Type | Key Reagents | Product Type | Reported Yields | Reference |
|---|---|---|---|---|---|
| Homoallylbenzylamines | Selenium-induced cyclisation | Phenylselenium bromide | 1,2,4-Trisubstituted azetidines | Variable, mixture with pyrrolidine (B122466) | medwinpublishers.comdigitellinc.com |
| γ-Haloalkyl-imines | Reductive cyclisation | Sodium borohydride | N-Substituted azetidines | High | digitellinc.com |
| N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons & Aza-Michael Addition | DBU, phosphonate (B1237965) esters, NH-heterocycles | Functionalised 3-substituted 3-(acetoxymethyl)azetidines | Not specified | mdpi.com |
| Azetidine aminonitrile | Intramolecular cyclization | LiTMP | Spirocyclic azetidines | Not specified | nih.gov |
Exploration of Heterocyclic Fused Azetidine Derivatives
Fusing the azetidine core with other heterocyclic systems creates structurally complex and rigid molecules, which can be valuable for modulating biological activity and physicochemical properties. Research in this area has led to the synthesis of a variety of novel fused-azetidine frameworks.
One notable example is the synthesis of azetidine-fused eight-membered rings. This can be achieved through a ring-closing metathesis (RCM) reaction. The process starts with the N-alkylation of a suitable azetidine precursor with allyl bromide. The resulting diene is then treated with a Grubbs catalyst to facilitate the formation of the eight-membered ring system. nih.gov Subsequent deprotection and reduction steps can yield the final saturated fused-ring cores. nih.gov
Another approach involves the synthesis of fused azetidin-3-ones. Through a process of oxidative allene (B1206475) amination, silyl-substituted homoallenic sulfamates can be regioselectively aziridinated at the distal double bond. The resulting endocyclic bicyclic methyleneaziridines then undergo rearrangement when treated with electrophilic oxygen sources, leading to densely functionalized, fused azetidin-3-ones. acs.org This method effectively transfers the axial chirality of the allene starting material to central chirality in the final product. acs.org
Furthermore, azetidine derivatives have been fused with aromatic heterocycles. For example, a brominated pyrazole-azetidine hybrid can serve as a versatile intermediate. This compound can undergo Suzuki–Miyaura cross-coupling reactions with various boronic acids to introduce a range of substituents, thereby diversifying the final fused heterocyclic structures. mdpi.comnih.gov
| Fused Ring System | Synthetic Strategy | Key Catalyst/Reagent | Starting Precursor | Reference |
|---|---|---|---|---|
| Azetidine-fused 8-membered ring | Ring-Closing Metathesis (RCM) | Grubbs 1st generation catalyst | N-allylated azetidine derivative | nih.gov |
| Fused Azetidin-3-ones | Oxidative allene amination and rearrangement | Electrophilic oxygen sources | Silyl-substituted homoallenic sulfamates | acs.org |
| Pyrazole-fused Azetidines | Aza-Michael addition followed by diversification | DBU, Suzuki-Miyaura coupling reagents | (N-Boc-azetidin-3-ylidene)acetate and pyrazole (B372694) | mdpi.comnih.gov |
| Fused Aziridines | [2+1] Cycloaddition (Nitrene insertion) | Not specified | Alkenes and nitrenes | mdpi.com |
Conjugation Strategies for Enhanced Biological Targeting
To improve the therapeutic potential of small molecules like azetidine derivatives, they can be conjugated to larger biomolecules or targeting moieties. This approach aims to enhance delivery to specific cells or tissues, thereby increasing efficacy and potentially reducing off-target effects. The functional groups inherent to the 1-(2-Chlorobenzoyl)azetidin-3-amine core, particularly the secondary amine on the azetidine ring, provide a handle for such modifications.
One major strategy is the development of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. acs.orgdigitellinc.com For an azetidine derivative, the amine functionality could be temporarily modified with a promoiety that improves properties like solubility or cell permeability. This promoiety would then be cleaved at the target site by specific enzymes or physiological conditions (e.g., pH) to release the active drug. digitellinc.com For example, ester versions of carboxylic acid-containing azetidine analogues have been shown to improve cellular activity, acting as prodrugs that are hydrolyzed inside the cell. acs.orgnih.gov
Another powerful approach is bioconjugation, where the azetidine derivative is covalently linked to a targeting entity, such as a peptide, antibody, or small molecule with high affinity for a specific biological target. mdpi.com Late-stage functionalization is a key technique where complex molecules are modified in the final steps of a synthesis. For azetidine-containing peptides, the azetidine nitrogen can be selectively deprotected and substituted, or modified using click chemistry, to attach imaging agents (dyes) or targeting ligands (like biotin). nih.govresearchgate.net This allows the core peptide structure to retain its primary binding function while the azetidine unit serves as a point for conjugation. nih.govresearchgate.net
Linker chemistry is critical in these conjugates. The linker connects the azetidine "payload" to the targeting vehicle and must be stable in circulation but cleavable at the target site. mdpi.com Strategies often employ linkers that are sensitive to the tumor microenvironment (e.g., acidic pH, specific enzymes).
| Conjugation Strategy | Principle | Required Azetidine Functionality | Potential Application | Reference |
|---|---|---|---|---|
| Prodrug Design | Masking a functional group to improve physicochemical properties, with in vivo activation. | Amine, carboxyl, or hydroxyl groups. | Improved oral absorption, targeted release. | acs.orgdigitellinc.comnih.gov |
| Peptide Conjugation | Linking to a cell-penetrating or receptor-targeting peptide. | Amine or an installed alkyne/azide (B81097) for click chemistry. | Targeted delivery to specific tissues (e.g., tumors). | nih.govmdpi.comresearchgate.net |
| Small Molecule Ligand Conjugation | Attaching a small molecule that binds to a specific cell surface receptor. | Amine or other reactive handles. | Enhanced uptake by specific cell types. | nih.gov |
| Dye/Imaging Agent Tagging | Labeling with a fluorescent dye for tracking and diagnostic purposes. | Amine on the azetidine nitrogen. | Biological imaging and diagnostic tools. | nih.govresearchgate.net |
Application of Azetidine Derivatives in Asymmetric Catalysis
Chiral, non-racemic azetidine derivatives have emerged as highly effective ligands and organocatalysts in asymmetric synthesis. nih.govresearchgate.net Their rigid four-membered ring structure can create a well-defined chiral environment around a metal center or in an organocatalytic transition state, leading to high levels of stereocontrol in chemical reactions. acs.orgnih.gov
Azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions since the early 1990s. These include Friedel-Crafts alkylations, Henry reactions (nitroaldol reactions), and Michael-type additions. nih.govresearchgate.net For example, chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. These catalytic systems have produced secondary alcohols in high chemical yields and with high enantiomeric excesses. nih.gov
More recently, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael additions of phosphites. The rigidity of the azetidine scaffold in these catalysts is credited with enhancing the control of the catalytic pocket, which in turn leads to increased enantioselectivity. acs.org
The performance of azetidine-based catalysts is often benchmarked against their three-membered (aziridine) and five-membered (pyrrolidine) ring analogues. nih.govresearchgate.net In some cases, azetidine ligands have shown superior enantioselectivity compared to their pyrrolidine counterparts in reactions like the addition of diethylzinc to certain arylaldehydes. nih.gov Furthermore, palladium complexes with azetidine-based ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, demonstrating their utility in forming carbon-carbon bonds. mdpi.com
| Azetidine Derivative Type | Catalytic Application | Reaction Type | Achieved Performance | Reference |
|---|---|---|---|---|
| Chiral C2-symmetric 2,4-bis(methoxymethyl)azetidine | Chiral Ligand for Zinc | Addition of diethylzinc to aldehydes | High yields (92-99%) and high enantiomeric excesses (up to 93% for arylaldehydes) | nih.gov |
| Azetidine-containing binuclear zinc catalyst | Organometallic Catalyst | Asymmetric Michael addition of phosphites | Enhanced enantioselectivity | acs.org |
| General Azetidine-derived ligands | Organocatalyst/Ligand | Friedel-Crafts alkylations, Henry reactions | Effective asymmetry induction | nih.govresearchgate.net |
| Azetidine-imidate Palladium complex | Palladium Ligand | Suzuki-Miyaura cross-coupling | Catalyzes reaction of aryl chlorides at room temperature | mdpi.com |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 1-(2-Chlorobenzoyl)azetidin-3-amine
A comprehensive review of the scientific literature and patent databases reveals that dedicated research on this compound is conspicuously absent. There are no specific scholarly articles, patents, or detailed experimental data focusing exclusively on the synthesis, characterization, or biological evaluation of this particular compound.
However, the broader class of azetidine-containing molecules is the subject of extensive investigation. Azetidines are four-membered nitrogen-containing heterocycles that are recognized as valuable scaffolds in drug discovery. nih.govresearchgate.net Their rigid, three-dimensional structure is a desirable feature for medicinal chemists aiming to improve the pharmacological properties of drug candidates. nih.gov The azetidine (B1206935) ring appears in several approved drugs and is a key component in the development of treatments for a range of conditions, including neurological disorders. sciencedaily.com
Research into related compounds, such as various N-substituted azetidinones and other azetidine derivatives, is more prevalent. For instance, studies on 3-chloro-azetidin-2-one derivatives have highlighted their potential as antiproliferative agents against human breast cancer cell lines. nih.gov Furthermore, the synthesis of azetidinone derivatives via cycloaddition reactions is a well-documented area of organic chemistry. mdpi.comchemijournal.com The general synthesis of azetidines can be challenging due to their ring strain, but various methods have been developed to improve their accessibility for research purposes. nih.gov
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the complete lack of specific data for this compound. This presents a significant opportunity for original research. The following are key unexplored avenues:
Synthesis and Characterization: There is no established synthetic route for this compound. Research is needed to develop an efficient and scalable synthesis. This would likely involve the acylation of 3-aminoazetidine or a protected precursor with 2-chlorobenzoyl chloride. The resulting compound would require thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Physicochemical Properties: The fundamental physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity, are unknown. These parameters are crucial for understanding its potential as a drug candidate.
Biological Activity Screening: The biological activity of this compound is entirely unexplored. Given the wide range of activities reported for other azetidine derivatives, including anticancer, antibacterial, and central nervous system effects, a broad screening campaign is warranted. nih.gov The presence of the 2-chlorobenzoyl moiety suggests that investigations into its potential as an inhibitor of specific enzymes or as a ligand for various receptors could be fruitful. For example, other azetidine amides have been investigated as potent small-molecule STAT3 inhibitors. nih.gov
Structural Biology: Should any significant biological activity be identified, co-crystallization of the compound with its biological target would provide invaluable insights into its mechanism of action and could guide further optimization.
Future Prospects for Azetidine-Based Chemical Compound Development
The future for the development of azetidine-based chemical compounds appears bright, with several promising directions for research and application.
The development of novel, efficient, and stereoselective synthetic methodologies for creating diverse azetidine libraries is a continuing area of interest. rsc.org This will enable the exploration of a wider chemical space and the generation of more complex and drug-like molecules. The use of azetidines as building blocks in fragment-based drug discovery is also a growing trend, leveraging their rigid structure to design high-affinity ligands. lifechemicals.com
Furthermore, the incorporation of azetidine scaffolds into existing drug molecules to improve their pharmacokinetic and pharmacodynamic profiles is a strategy that is gaining traction. The unique conformational constraints imposed by the azetidine ring can lead to enhanced potency, selectivity, and metabolic stability. nih.gov
For a compound like this compound, the combination of the azetidine core with a substituted benzoyl group presents a unique chemical entity that could interact with biological targets in novel ways. The exploration of its potential in areas such as oncology, infectious diseases, and neuroscience, where other azetidine derivatives have shown promise, is a logical next step. The synthesis and evaluation of a library of analogues, with variations in the substitution pattern on the benzoyl ring and modifications to the amine functionality, could lead to the discovery of new lead compounds for drug development.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| DMF | Triethylamine | 100 | 20 | 78 |
| Acetonitrile | DMAP | 120 | 15 | 85 |
| THF | None | 80 | 30 | 52 |
Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the azetidine NH₂ signal (δ 1.8–2.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) from the 2-chlorobenzoyl group .
- ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the acylated amine .
- IR Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 210.6 (M+H⁺) .
Advanced: How do intermolecular interactions influence the crystallographic packing of this compound?
Methodological Answer:
X-ray crystallography (using SHELXL for refinement ) reveals:
- Hydrogen bonding : NH₂ groups form intramolecular H-bonds with the carbonyl oxygen, stabilizing the planar conformation .
- π-stacking : The chlorobenzoyl ring engages in edge-to-face interactions (3.5–4.0 Å) with adjacent molecules, affecting crystal density .
- Hirshfeld surface analysis : Quantifies contributions from H-bonding (≈25%) and van der Waals interactions (≈60%) .
Advanced: What computational methods model the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gap ≈4.2 eV), correlating with UV-Vis absorption peaks .
- Molecular Docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), validated by experimental IC₅₀ values .
Q. Table 2: Computational vs. Experimental Reactivity Data
| Property | DFT Prediction | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) |
| LogP (Partition Coefficient) | 1.8 | 1.7 (HPLC) |
Advanced: How to resolve contradictions in NMR data or reaction outcomes?
Methodological Answer:
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, azetidine NH₂ protons may split into multiplets due to restricted rotation .
- Unexpected Reaction Products : Employ LC-MS to detect intermediates. Adjust stoichiometry (e.g., excess acyl chloride) to suppress side reactions .
Advanced: What are the environmental degradation pathways of this compound?
Methodological Answer:
- Oxidative Degradation : Nanoscale zerovalent iron (nZVI) under aerobic conditions cleaves the C-Cl bond, producing benzoic acid derivatives (monitored via GC-MS) .
- Hydrolysis : pH-dependent degradation (t₁/₂ = 48 hr at pH 9) forms azetidin-3-amine and 2-chlorobenzoic acid .
Q. Table 3: Degradation Products Under Different Conditions
| Condition | Major Product | Detection Method |
|---|---|---|
| nZVI + O₂ | 2-Chlorobenzoic acid | GC-MS |
| Alkaline Hydrolysis | Azetidin-3-amine | HPLC |
Basic: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Key SAR Findings :
- Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but reduce solubility.
- Smaller rings (e.g., azetidine vs. piperidine) improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
